molecular formula C9H11Cl2N3O B2704600 2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one CAS No. 2411263-83-5

2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one

Cat. No. B2704600
CAS RN: 2411263-83-5
M. Wt: 248.11
InChI Key: GLFFXFHERYSUIG-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their biological and pharmacological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor . Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the pyrazolo[3,4-d]pyrimidine ring . The reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the solubility can be determined using solubility tests .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the biological target. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure and properties. It’s important to handle these compounds with care and use appropriate safety measures when working with them .

Future Directions

Future research on these compounds could focus on exploring their potential applications in various fields, such as medicinal chemistry and drug discovery . Additionally, further studies could also focus on improving the synthesis methods and understanding the structure-activity relationships of these compounds .

properties

IUPAC Name

2-chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O/c1-6(10)9(15)13-2-3-14-8(5-13)7(11)4-12-14/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFXFHERYSUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN2C(=C(C=N2)Cl)C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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